molecular formula C6H9BrN2O B13890966 (4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol

(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol

Cat. No.: B13890966
M. Wt: 205.05 g/mol
InChI Key: FFGRJMRXKBBGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom, two methyl groups, and a methanol group. Imidazoles are a class of five-membered heterocycles containing two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2-dimethylimidazole with formaldehyde in the presence of a base to introduce the methanol group. The reaction conditions often include mild temperatures and solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the bromine and methanol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-imidazole: Lacks the methyl and methanol groups, resulting in different chemical properties and reactivity.

    1,2-dimethyl-1H-imidazole:

    4,5-dibromo-1,2-dimethyl-1H-imidazole:

Uniqueness

(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization, while the methanol group provides a site for oxidation or reduction reactions. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

(5-bromo-2,3-dimethylimidazol-4-yl)methanol

InChI

InChI=1S/C6H9BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h10H,3H2,1-2H3

InChI Key

FFGRJMRXKBBGJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.